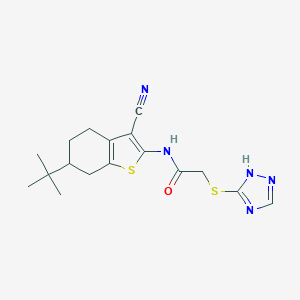![molecular formula C23H27ClN4O2S B306001 N-(5-chloro-2-methylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B306001.png)
N-(5-chloro-2-methylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, commonly known as CEM-102, is a novel antibacterial agent that belongs to the class of oxazolidinones. It was first synthesized by Cempra Pharmaceuticals, Inc. in 2007, and is currently in clinical trials for the treatment of various bacterial infections.
Mechanism of Action
CEM-102 works by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. Specifically, it binds to the peptidyl transferase center, preventing the formation of peptide bonds between amino acids and thereby inhibiting the elongation of the nascent peptide chain. This ultimately leads to the inhibition of bacterial growth and proliferation.
Biochemical and Physiological Effects:
CEM-102 has been shown to have a good safety profile, with no significant adverse effects observed in clinical trials. It is well-tolerated by patients and has a low potential for drug interactions. In terms of pharmacokinetics, CEM-102 is rapidly absorbed after oral administration and has a relatively long half-life, allowing for once-daily dosing. It is also eliminated primarily through renal excretion, making it suitable for use in patients with renal impairment.
Advantages and Limitations for Lab Experiments
CEM-102 has several advantages for use in laboratory experiments. It has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it useful for studying various bacterial infections. It also has a low potential for inducing antibiotic resistance, which is important for maintaining the effectiveness of antibacterial agents. However, one limitation is that CEM-102 is still in clinical trials and is not yet widely available for research purposes.
Future Directions
There are several future directions for the research and development of CEM-102. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the investigation of the pharmacodynamics of CEM-102, including its interaction with other antibacterial agents and its effects on bacterial virulence factors. Additionally, further clinical trials are needed to evaluate the safety and efficacy of CEM-102 in different patient populations and for the treatment of other bacterial infections.
Synthesis Methods
The synthesis of CEM-102 involves several steps, starting with the preparation of 5-chloro-2-methylphenylamine, which is then reacted with 2-chloroacetyl chloride to form N-(5-chloro-2-methylphenyl)-2-chloroacetamide. This intermediate is then treated with thioacetic acid to give N-(5-chloro-2-methylphenyl)-2-acetamidothioacetamide. The final step involves the reaction of N-(5-chloro-2-methylphenyl)-2-acetamidothioacetamide with 4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-thiol to form CEM-102.
Scientific Research Applications
CEM-102 has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and Haemophilus influenzae. It has also shown promising results in the treatment of community-acquired pneumonia (CAP) and acute bacterial skin and skin structure infections (ABSSSI). In addition, CEM-102 has demonstrated a low potential for inducing antibiotic resistance, making it a valuable addition to the current arsenal of antibacterial agents.
properties
Molecular Formula |
C23H27ClN4O2S |
|---|---|
Molecular Weight |
459 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[[4-ethyl-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H27ClN4O2S/c1-5-28-21(13-30-19-10-7-17(8-11-19)15(2)3)26-27-23(28)31-14-22(29)25-20-12-18(24)9-6-16(20)4/h6-12,15H,5,13-14H2,1-4H3,(H,25,29) |
InChI Key |
NEYXONKDYLRQQV-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)C)COC3=CC=C(C=C3)C(C)C |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)C)COC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-acetyl-4-methyl-2-{[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B305918.png)


![N-(2-methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B305921.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B305922.png)
![N-(3,4-dimethylphenyl)-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305923.png)
![2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B305924.png)
![2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B305929.png)
![2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B305930.png)
![2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide](/img/structure/B305931.png)
![N-cyclohexyl-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305932.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B305935.png)
![N-[(5-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B305941.png)
![N-[(5-{[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B305942.png)